molecular formula C18H18N6O3 B2664724 N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1396860-11-9

N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2664724
CAS No.: 1396860-11-9
M. Wt: 366.381
InChI Key: VOWWDFXRGMSCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic small molecule designed for oncology research, integrating two pharmacologically active motifs: a quinazolinone core and a morpholine-substituted pyrimidine. The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry and is associated with a range of biological activities. Scientific literature indicates that quinazolinone derivatives demonstrate significant potential as anticancer agents, with some analogs acting through the inhibition of key protein kinases such as cyclin-dependent kinases (CDKs) . Furthermore, the incorporation of a morpholine ring is a common strategy in drug design, as this heterocycle can improve solubility and influence biological activity. Recent studies on morpholine-acetamide derivatives have shown that such compounds can exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a enzyme often overexpressed in hypoxic tumor environments, making it an attractive target for anticancer therapies . The specific molecular framework of this acetamide-linked hybrid suggests it may be of interest for investigating multiple mechanisms of action, including potential effects on enzyme inhibition and apoptosis pathways. Researchers can utilize this compound to probe its mechanism of action, evaluate its efficacy in various cellular models, and assess its potential as a lead structure for the development of novel targeted therapies. This product is intended for research and further characterization in a laboratory setting only.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-17(10-24-12-21-14-4-2-1-3-13(14)18(24)26)22-15-9-16(20-11-19-15)23-5-7-27-8-6-23/h1-4,9,11-12H,5-8,10H2,(H,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWDFXRGMSCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core This can be achieved through the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits promising anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted by researchers demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 12 µM and 15 µM, respectively. The study also highlighted the compound's ability to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Target Kinases

Research has identified several kinases that are inhibited by this compound:

  • EGFR (Epidermal Growth Factor Receptor) : Plays a crucial role in cancer cell growth.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Associated with cell growth and division.

Mechanism of Action

The mechanism by which N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.

  • Proteins: Interaction with intracellular proteins can alter their function and impact cellular processes.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Quinazolinone-acetamide derivatives with styryl or substituted phenyl groups have been synthesized and tested for anticancer activity. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Activity/Notes
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide 3-Nitrostyryl, 4-Cl-phenyl 460.34 47.9 325–328 Anticancer (in vitro screening)
(E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide 3-Bromostyryl, 4-Cl-phenyl 493.87 56.22 316–318 Improved cytotoxicity vs. parent
Target Compound 6-Morpholinopyrimidin-4-yl ~390.37 (calculated) N/A N/A Hypothesized improved solubility

Key Differences :

  • The target compound replaces aromatic styryl groups (e.g., nitrostyryl, bromostyryl) with a morpholinopyrimidine group. This substitution likely reduces lipophilicity, enhancing aqueous solubility and bioavailability compared to compounds .
  • Styryl-containing analogs exhibit moderate yields (47–56%) and high melting points (>300°C), suggesting crystalline stability. The target compound’s synthesis may require optimization due to the morpholine’s reactivity .

Antitubercular Derivatives

Quinazolinone-acetamide derivatives with chloro or methyl substituents have shown promise as enoyl-acyl carrier protein reductase (InhA) inhibitors:

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Notes
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-Cl, 2-methyl, phenyl ~343.79 (calculated) Most active InhA inhibitor (MIC: <1 µg/mL)
Target Compound 6-Morpholinopyrimidin-4-yl ~390.37 Potential dual mechanism (InhA + kinase inhibition)

Key Differences :

  • The morpholinopyrimidine group may engage in hydrogen bonding with InhA’s active site, similar to chlorophenyl groups in compounds. However, its larger size could limit penetration into mycobacterial membranes .
  • Chloro/methyl analogs prioritize hydrophobic interactions, whereas the target compound’s morpholine may improve selectivity for human vs. bacterial targets .

Anti-inflammatory Hybrid Pharmacophores

Hybrid compounds combining quinazolinone-acetamide with pyrimidinone moieties demonstrate COX-2 inhibition:

Compound Name Substituents IC50 (COX-2) Ulcerogenicity
2-((5-Cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Thioalkylamide + pyrimidinone 116.73 mmol/kg Ulcer Index = 11.38
Target Compound Morpholinopyrimidine Not tested Hypothesized lower toxicity

Key Differences :

  • The target compound lacks the thioalkylamide-pyrimidinone hybrid structure but retains the acetamide linker. Its morpholinopyrimidine group may offer alternative binding interactions with COX-2’s polar active site .
  • compounds show superior activity to diclofenac, suggesting the acetamide core is versatile for anti-inflammatory optimization .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, drawing from diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of morpholinopyrimidine derivatives with quinazoline derivatives. The synthetic pathway typically involves:

  • Formation of Morpholinopyrimidine : Utilizing morpholine and pyrimidine precursors.
  • Coupling with Quinazoline : Reacting with 4-oxoquinazoline to form the desired acetamide derivative.

This synthesis has been optimized in various studies to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives containing morpholine and quinazoline motifs display significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against pathogens like Candida albicans and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A12.5Mycobacterium tuberculosis
Compound B15Staphylococcus aureus
Compound C50Candida glabrata

Anti-Tubercular Activity

In vitro studies have demonstrated that this compound exhibits promising anti-tubercular activity. Compounds derived from similar structures have shown IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating a strong potential for development as anti-tubercular agents .

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes or pathways within microbial cells. For example, molecular docking studies suggest that this compound may interact with key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to impaired growth and survival of pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A series of morpholinoquinazoline derivatives were tested against various microbial strains. The study highlighted that certain substitutions on the quinazoline ring significantly enhanced antimicrobial activity, demonstrating structure-activity relationships that could guide future drug design .
  • Anti-Tubercular Research : In another investigation, a group of compounds including this compound was evaluated for their efficacy against M. tuberculosis. The results indicated that specific structural modifications could lead to improved potency and reduced cytotoxicity towards human cells .

Q & A

Q. Advanced

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., quinazolinone aromatic protons at δ 7.6–8.1 ppm) .
  • High-resolution MS : Differentiate isobaric ions (e.g., m/z 455.19 [M+] for C26H21N3O5 vs. 441.47 for C26H23N3O4) .
  • Elemental analysis : Verify purity (e.g., C: 65.78% calculated vs. 66.00% observed) to confirm stoichiometry .

How do structural modifications influence anticancer activity in quinazolinone derivatives?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, bromo) on styryl moieties enhance cytotoxicity by stabilizing π-π interactions with DNA or kinases .
  • Morpholine role : The morpholine ring improves solubility and target binding (e.g., kinase inhibition via hydrogen bonding with its oxygen atom) .
  • SAR studies : Derivatives with 4-methoxyphenyl (11n) show higher activity than 4-chlorophenyl (11u), suggesting substituent polarity impacts membrane permeability .

What in vitro models are used to evaluate anticancer mechanisms?

Q. Basic

  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50 values .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) identifies molecular targets .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining detects programmed cell death .

How can researchers design selective COX-2 inhibitors using quinazolinone scaffolds?

Q. Advanced

  • Hybrid pharmacophores : Combine quinazolinone with pyrimidinone moieties (e.g., 83–87 ) to enhance COX-2 affinity. Compound 87 (IC50 = 116.73 mmol/kg) showed 11.38 ulcer index, outperforming Diclofenac .
  • Docking studies : Molecular dynamics simulations predict binding poses in COX-2’s hydrophobic pocket .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Purification issues : Column chromatography is labor-intensive; switch to recrystallization (e.g., using DMSO/water) for gram-scale production .
  • Reproducibility : Strict control of reaction time (e.g., 22–35 hours) and temperature (reflux at 80–100°C) minimizes batch variability .

How are computational methods integrated into quinazolinone research?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
  • Molecular docking : Screens derivatives against PDB targets (e.g., Autotaxin, PDB ID: AAV) to prioritize synthesis .

What strategies validate target engagement in biological studies?

Q. Advanced

  • Crystallography : X-ray structures (e.g., rat Autotaxin co-crystallized with quinazolinones at 1.49 Å resolution) confirm binding modes .
  • SPR assays : Measure binding kinetics (KD, kon/koff) for lead compounds .

How are SAR contradictions resolved in quinazolinone derivatives?

Q. Advanced

  • Meta vs. para substitution : Meta-methoxy groups (11n) improve activity over para-substituted analogs (11o) due to steric effects .
  • Hammett analysis : Correlates substituent σ values with bioactivity trends to guide design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.